7-Bromo-6-methyl-1,2-benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
7-bromo-6-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,1H3 |
InChI Key |
AGJMYBGYWPWWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NO2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Bromo 6 Methyl 1,2 Benzoxazole and Its Derivatives
Strategies Involving Precursors with Pre-existing Benzoxazole (B165842) Skeleton
Building upon an existing benzoxazole framework is an efficient strategy for generating derivatives. This approach relies on the selective functionalization of specific C-H bonds, which avoids the need for multi-step de novo synthesis if a suitable precursor is available.
Late-Stage Regioselective Functionalization of Benzoxazole Derivatives
Late-stage functionalization is a powerful tool for introducing chemical diversity into complex molecules like benzoxazoles. For the synthesis of 7-Bromo-6-methyl-1,2-benzoxazole, this would theoretically involve the selective bromination of 6-methyl-1,2-benzoxazole at the C7 position. The reactivity of the benzoxazole ring allows for various electrophilic substitution reactions. globalresearchonline.net However, achieving high regioselectivity can be challenging due to multiple reactive sites. Research has focused on directing groups and specialized catalytic systems to control the position of functionalization. Transition-metal-catalyzed C-H activation, in particular, has emerged as a premier strategy for achieving high regioselectivity in the functionalization of heterocyclic compounds. researchgate.net
Palladium-Catalyzed Direct Arylation and Alkylation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. In the context of benzoxazoles, direct C-H arylation or alkylation allows for the introduction of substituents without the need for pre-functionalized starting materials like organohalides or organometallics. nih.govacs.org
The C2 position of the benzoxazole ring is often the most acidic and, therefore, the most common site for direct functionalization. acs.org However, methodologies have been developed to target other positions. A notable example is a palladium-catalyzed system that achieves regioselective C-H bond arylation specifically at the C7 position of benzoxazole derivatives. acs.org This unique regioselectivity was proposed to be assisted by (thio)phenoxy chelation. acs.org Such a strategy could be hypothetically applied to introduce an aryl group at the C7 position, which could then be converted to a bromo group via subsequent transformations.
Key components of these catalytic systems typically include a palladium source, a ligand, a base, and a suitable solvent. The choice of ligand is often critical for the reaction's success and selectivity.
Table 1: Examples of Palladium-Catalyzed Direct C-H Functionalization of Benzoxazoles
| Position | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Outcome | Reference |
|---|---|---|---|---|---|---|
| C2 | Pd(OAc)₂ / NiXantphos | K₂CO₃ | Toluene | Room Temp | Arylation with aryl bromides | nih.gov |
| C2 | Pd(OAc)₂ / PCy₂-Man-phos | LiOt-Bu | THF | 110 | Arylation with hindered aryl chlorides | acs.org |
De Novo Synthesis Approaches to the this compound Core
De novo synthesis involves the construction of the benzoxazole ring system from simpler, acyclic precursors. This is the most common and versatile approach, offering direct access to a wide variety of substitution patterns on the benzene (B151609) ring, as determined by the choice of the starting o-aminophenol. nih.gov
Cyclocondensation Reactions Utilizing Substituted o-Aminophenol Derivatives
The cornerstone of de novo benzoxazole synthesis is the cyclocondensation of an o-aminophenol derivative with a suitable carbon electrophile. nih.govajchem-a.com To synthesize this compound, the required precursor would be 2-amino-3-bromo-4-methylphenol. This precursor would then undergo reaction with a one-carbon building block to form the oxazole (B20620) ring.
The reaction of o-aminophenols with carbonyl compounds, particularly aldehydes and carboxylic acids, is the most widely employed method for synthesizing 2-substituted benzoxazoles. ajchem-a.comijpbs.comamazonaws.com The process typically involves the initial formation of a Schiff base (from an aldehyde) or an amide (from a carboxylic acid), followed by an intramolecular cyclization and dehydration to yield the final benzoxazole ring. nih.govmdpi.com
A vast array of catalysts has been developed to promote this transformation under milder conditions and in higher yields. These include:
Acid Catalysts: Brønsted acids and Lewis acids like samarium triflate, nickel sulfate, and zinc acetate are effective. amazonaws.comorganic-chemistry.orgamazonaws.com
Nanocatalysts: Heterogeneous catalysts, such as Fe₃O₄@SiO₂-SO₃H nanoparticles, offer advantages like high efficiency, simple magnetic separation, and reusability. ajchem-a.com
Ionic Liquids: These have been used both as catalysts and as reaction media, often in solvent-free conditions, aligning with the principles of green chemistry. nih.govnih.gov
The reaction conditions are often mild, with many procedures occurring at room temperature or with gentle heating, sometimes aided by ultrasound or microwave irradiation. nih.govnih.gov
Table 2: Catalytic Systems for Benzoxazole Synthesis from o-Aminophenols and Aldehydes
| Catalyst | Aldehyde Scope | Solvent | Conditions | Yields (%) | Reference |
|---|---|---|---|---|---|
| Fe₃O₄@SiO₂-SO₃H | Aromatic | Solvent-free | 50 °C | High | ajchem-a.com |
| LAIL@MNP¹ | Aromatic | Solvent-free | 70 °C, Sonication | up to 90 | nih.gov |
| Nickel Sulfate | Aromatic | Ethanol | Room Temp | 80-88 | amazonaws.com |
| Samarium Triflate | Aromatic | Water | Mild | Good | organic-chemistry.org |
| Zinc Acetate | Aromatic | Ethanol | Room Temp | Moderate to Good | amazonaws.com |
¹Lewis acidic ionic liquid supported on Fe₃O₄ nanoparticles
Similarly, carboxylic acids and their derivatives (like esters) can be condensed with o-aminophenols, often requiring higher temperatures or activating agents to facilitate the initial amide formation. mdpi.comnih.gov
Orthoesters serve as valuable building blocks for the synthesis of benzoxazoles. organic-chemistry.orgsemanticscholar.org The reaction of an o-aminophenol with an orthoester, such as triethyl orthoformate, typically proceeds by heating, often with an acid catalyst like ammonium chloride. semanticscholar.org The mechanism involves initial attack by the amino group on the orthoester, followed by sequential elimination of three molecules of alcohol to drive the cyclization and aromatization to the benzoxazole core. semanticscholar.org This method is particularly useful for preparing 2-unsubstituted (using orthoformates) or 2-alkyl/aryl substituted (using other orthoesters) benzoxazoles. organic-chemistry.orgsemanticscholar.org
Transition Metal-Catalyzed Annulation Reactions
Transition metal-catalyzed annulation reactions represent a powerful strategy for the construction of cyclic compounds like benzoxazoles through the formation of multiple bonds in a single operation. nih.govrsc.org These methods often involve the activation of otherwise inert C-H bonds, streamlining the synthesis of complex molecules from simpler precursors. nih.govmdpi.com Catalysts based on palladium, rhodium, ruthenium, copper, and iron have been extensively developed for these transformations, offering high efficiency and selectivity. acs.orgrsc.orgresearchgate.net
Copper catalysis is a cornerstone of modern heterocyclic synthesis due to the low cost, low toxicity, and versatile reactivity of copper salts and complexes. organic-chemistry.orgresearchgate.net Copper-catalyzed cyclizations are particularly effective for the synthesis of benzoxazoles, typically proceeding via intramolecular C-O bond formation. rsc.org A common and elegant approach involves the cyclization of ortho-haloanilides. organic-chemistry.org In this method, a precursor like N-(2-bromo-4-methyl-5-bromophenyl)benzamide could be cyclized to form a benzoxazole derivative. The mechanism is believed to involve an oxidative addition/reductive elimination pathway through a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org
Various copper sources, including copper(I) iodide (CuI), copper(I) chloride (CuCl), and copper(II) oxide nanoparticles, have proven effective. organic-chemistry.orgrsc.org Ligand-free systems are particularly attractive for their simplicity and cost-effectiveness. rsc.orgresearchgate.net For instance, the use of copper(II) oxide nanoparticles in DMSO allows for a heterogeneous catalysis system where the catalyst can be recovered and reused. organic-chemistry.org Another sustainable approach utilizes copper(II) ferrite nanoparticles (CuFe2O4), which can be easily recovered using an external magnet and reused for multiple cycles without a significant drop in activity. organic-chemistry.org
Below is a table summarizing various copper-catalyzed cyclization reactions for the synthesis of benzoxazole derivatives.
| Catalyst System | Starting Material | Conditions | Yield (%) | Citation(s) |
| CuI / 1,10-phenanthroline | 2-bromoanilines and acyl chlorides | Microwave, Cs₂CO₃ | Good | organic-chemistry.org |
| CuCl (ligand-free) | 2-halophenols and amidines | K₂CO₃, DMF, 120 °C | Good to Excellent | rsc.org |
| CuO nanoparticles (ligand-free) | o-bromoaryl derivatives | DMSO, air | High | organic-chemistry.org |
| CuFe₂O₄ nanoparticles | N-(2-halophenyl)benzamides | Base, solvent | High | organic-chemistry.org |
This interactive table provides examples of reaction conditions for the synthesis of various benzoxazole structures, which are analogous to the target compound.
Iron has emerged as a highly desirable catalyst in organic synthesis due to its abundance, low cost, and environmentally benign nature. nih.govacs.org Iron-catalyzed reactions provide a sustainable alternative to methods employing more precious or toxic metals like palladium or ruthenium. acs.orgnih.gov Several iron-catalyzed strategies have been developed for benzoxazole synthesis.
One prominent method is the intramolecular O-arylation of N-(2-halophenyl)benzamides. This reaction can be efficiently catalyzed by a system combining iron(III) chloride (FeCl₃) and a ligand such as 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD), yielding 2-aryl benzoxazoles. acs.org Another innovative approach involves a hydrogen-transfer strategy, where o-nitrophenols react with benzylic alcohols in the presence of an iron catalyst. acs.org In this cascade reaction, the alcohol serves as both the coupling partner and the reductant, and the nitro group acts as an internal oxidant, eliminating the need for external redox agents. acs.org Various iron salts, including FeCl₂, FeCl₃, and Fe(acac)₃, have been shown to catalyze this transformation. acs.org Furthermore, iron oxides like Fe₂O₃ have been used in domino C-N/C-O cross-coupling reactions to construct the benzoxazole core. nih.gov
The table below presents findings from research on iron-catalyzed benzoxazole synthesis.
| Catalyst System | Starting Materials | Conditions | Yield (%) | Citation(s) |
| FeCl₃ / TMHD | N-(2-bromophenyl)benzamide | Cs₂CO₃, DMF | Good | acs.org |
| FeCl₂ | 2-nitrophenol and benzyl alcohol | Toluene, 150 °C | 81% | acs.org |
| Fe₂O₃ / DMEDA | Benzamide and 1-bromo-2-iodobenzene | Base, solvent | High | nih.gov |
| Iron(III) catalyst | Phenol derivatives and benzoyl aldehyde oximes | Room Temperature | High | semanticscholar.orgresearchgate.net |
This interactive table summarizes conditions for iron-catalyzed synthesis of benzoxazoles, applicable to derivatives of the target compound.
Oxidative Cyclization Methodologies
Oxidative cyclization is a direct and atom-economical method for synthesizing benzoxazoles. researchgate.net These reactions typically involve the formation of a Schiff base intermediate from an aminophenol and an aldehyde, followed by an oxidation step that triggers the cyclization and aromatization to the benzoxazole ring. nih.gov This approach avoids the need for pre-functionalized starting materials like ortho-haloanilides. nih.gov
A variety of oxidants can be employed in these reactions. Elemental sulfur has been shown to be an excellent oxidant for the coupling of o-aminophenols with ketones or alkenes to afford a wide range of benzoxazoles under mild conditions. organic-chemistry.org Another green approach utilizes aqueous hydrogen peroxide (H₂O₂) as the oxidant in combination with a catalytic amount of an iron salt, representing an environmentally friendly method. rsc.org Metal-free oxidative conditions have also been developed, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simply molecular oxygen (O₂) as the terminal oxidant. researchgate.net Additionally, an electrochemical Shono-type oxidative coupling offers a transition-metal- and oxidant-free pathway, generating only hydrogen gas as a byproduct. organic-chemistry.org
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. frontiersin.org For benzoxazole synthesis, this involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govrsc.org
Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry. This approach reduces waste, eliminates the cost and hazards associated with volatile organic compounds (VOCs), and can simplify product purification. researchgate.netajchem-a.com
Several methods for benzoxazole synthesis have been adapted to run under solvent-free conditions. nih.gov For example, the condensation of 2-aminophenol (B121084) with aldehydes can be achieved by heating the neat reactants with a catalyst. nih.govacs.org The "grindstone" method, which involves grinding the solid reactants together in a mortar and pestle at room temperature, is another eco-friendly, solvent-free technique. rsc.org The application of ultrasound irradiation to a solvent-free mixture of reactants has also been shown to accelerate reaction rates and lead to high yields of benzoxazoles in short timeframes. nih.gov These methods are not only environmentally benign but are also often more efficient than their solvent-based counterparts. ajchem-a.com
The development of recoverable and reusable catalysts is crucial for sustainable chemical manufacturing. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles. ajchem-a.com
Magnetic Nanocatalysts: Magnetic nanoparticles (MNPs) are excellent supports for catalysts because they combine a high surface area with the unique advantage of being easily separable from a reaction mixture using an external magnet. nih.govajchem-a.com Several magnetic nanocatalysts have been designed for benzoxazole synthesis. For instance, silica-coated iron oxide nanoparticles functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H) act as a highly efficient and reusable solid acid catalyst for the condensation of 2-aminophenols with aldehydes. ajchem-a.comajchem-a.com Similarly, a magnetic CuNiFe nanocatalyst has been used for the synthesis of benzoxazoles from o-nitrophenols and benzyl alcohols. researchgate.net These catalysts often demonstrate good stability and can be reused for five or more cycles without a significant loss of catalytic activity. nih.govresearchgate.net
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. nih.govtandfonline.com They can be designed as task-specific catalysts, such as Brønsted acidic ionic liquids, which can effectively catalyze the condensation and cyclization reactions to form benzoxazoles under solvent-free conditions. nih.govacs.org A key advantage is that after the reaction, the product can often be extracted with an organic solvent, leaving the IL behind to be reused. nih.gov To further improve recoverability, ionic liquids have been immobilized on solid supports, such as in Brønsted acidic ionic liquid gels or supported on magnetic nanoparticles, combining the benefits of both catalyst types. nih.govnih.gov
Microwave and Ultrasound-Assisted Synthesis
Conventional heating methods are often slow and inefficient in transferring energy to a reaction mixture. In contrast, techniques like microwave irradiation and sonication offer direct and efficient energy transfer to molecules, leading to rapid heating and enhanced chemical reactivity. mdpi.com These methods have been successfully applied to the synthesis of various heterocyclic systems, including the 1,2-benzoxazole core.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving product yields. mdpi.com This technique is particularly effective for intramolecular cyclization reactions required to form the 1,2-benzoxazole ring. In a typical microwave-assisted synthesis of a substituted 1,2-benzoxazole, a precursor such as an appropriately substituted 2-hydroxyaryl ketoxime is subjected to microwave heating in the presence of a catalyst. researchgate.net
The key advantages of this approach include dramatically reduced reaction times, often from several hours to mere minutes or even seconds, and excellent product yields. researchgate.netacgpubs.org For instance, the synthesis of 3-substituted-1,2-benzisoxazoles from 2-hydroxyalkyl/aryl ketoximes has been achieved in 30-60 seconds with yields between 85-96% using a basic ionic liquid like 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) under microwave irradiation. researchgate.netacgpubs.org Similarly, halogenated benzoxazoles, such as 5-chloro-2-phenylbenzoxazole, have been synthesized efficiently using microwave heating, demonstrating the applicability of this method for preparing compounds like this compound. mdpi.com The reaction conditions are optimized by adjusting parameters such as temperature, reaction time, and catalyst concentration to achieve high conversion and selectivity. mdpi.com
| Precursor | Catalyst/Conditions | Power (W) | Time | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Hydroxyalkyl/aryl ketoximes | [bmim]OH (catalytic) | Not Specified | 30-60 sec | Not Specified | 85-96 | researchgate.netacgpubs.org |
| 2-Amino-4-chlorophenol + Benzaldehyde (B42025) | [CholineCl][oxalic acid] (10 mol%) | Not Specified | 15 min | 120 | >95 (Conversion) | mdpi.com |
| 3-Hydroxy-1,2-benzisoxazoles | POCl3/DMF | Not Specified | 2 h | Not Specified | Quantitative | researchgate.net |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. While specific examples for the synthesis of this compound are not prevalent, the principles of sonochemistry are widely applicable to heterocyclic synthesis. nih.govnih.gov The collapse of cavitation bubbles generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov
This technique has been successfully employed for synthesizing various heterocyclic compounds, such as 1,2,4-triazoles and benzimidazoles, often resulting in higher yields and significantly shorter reaction times compared to conventional methods. mdpi.comnih.gov For example, the ultrasound-assisted synthesis of triazole derivatives reduced reaction times from 10-36 hours under conventional heating to just 39-80 minutes, with yields improving from moderate to a range of 65-80%. nih.gov The application of ultrasound could similarly facilitate the intramolecular cyclization step in the formation of this compound, providing a green and efficient synthetic route.
Mechanistic Investigations of this compound Synthetic Pathways
The formation of the 1,2-benzoxazole ring system, also known as benzisoxazole, typically proceeds through the intramolecular cyclization of suitable precursors. chim.it The specific pathway for forming this compound would likely involve the cyclization of a precursor such as a 2-hydroxy-4-methyl-5-bromophenyl ketoxime or a 2-halo-4-methyl-5-bromophenyl ketoxime.
One of the most common and well-understood mechanisms for this type of transformation is an intramolecular nucleophilic aromatic substitution (SNAr). chim.it This pathway is particularly relevant for precursors bearing a good leaving group, such as a halogen, at the ortho position to the oxime group.
The proposed mechanism proceeds via the following steps:
Deprotonation: The reaction is initiated by a base, which deprotonates the hydroxyl group of the oxime. This generates a highly nucleophilic oxime anion.
Intramolecular Nucleophilic Attack: The newly formed oxime anion acts as an intramolecular nucleophile, attacking the carbon atom of the benzene ring that is bonded to the halogen (in this case, the second halogen for a di-halo precursor, or the primary halogen in an o-haloaryl oxime). This step forms a transient Meisenheimer-like intermediate.
Elimination of Leaving Group: The aromaticity of the benzene ring is restored through the elimination of the halide ion (e.g., F⁻, Cl⁻, or Br⁻) as a leaving group. This final step results in the formation of the fused 1,2-benzoxazole ring system. chim.it
Electron-withdrawing substituents on the aromatic ring generally facilitate this SNAr reaction by stabilizing the negative charge of the intermediate, whereas electron-donating groups can decrease the reactivity of the substrate. chim.it The synthesis of this compound via this pathway would involve the careful selection of a precursor, such as 2,5-dibromo-4-methylphenyl ketoxime, where one of the bromine atoms can be displaced by the oxime anion to close the heterocyclic ring.
Alternative pathways involve the cyclization of 2-hydroxyaryl oximes, where the oxime's hydroxyl group is first converted into a good leaving group, followed by nucleophilic attack from the phenolic oxygen to form the N-O bond of the benzoxazole ring. chim.it
Reactivity and Advanced Transformations of 7 Bromo 6 Methyl 1,2 Benzoxazole
Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring System
The benzoxazole ring system, a fusion of a benzene (B151609) and an oxazole (B20620) ring, possesses aromatic character. nih.gov Electrophilic aromatic substitution reactions on benzoxazoles are influenced by the electron-donating and -withdrawing nature of the substituents on the ring. The inherent reactivity of the benzoxazole nucleus is generally lower towards electrophiles compared to more electron-rich aromatic systems. However, the presence of activating groups can facilitate such transformations.
While specific studies on the electrophilic aromatic substitution of 7-Bromo-6-methyl-1,2-benzoxazole are not extensively detailed in the provided results, general principles of benzoxazole chemistry suggest that reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially occur at the C4 and C5 positions of the benzene ring, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
Nucleophilic Substitution Reactions Involving the Bromine Atom at C7
The bromine atom at the C7 position of this compound is a key site for a variety of nucleophilic substitution reactions. These reactions are fundamental for the further functionalization of the molecule, enabling the introduction of diverse chemical moieties.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo-substituted benzoxazole is a suitable substrate for these transformations.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For instance, 2-bromo-6-methylnitrobenzene can undergo Suzuki coupling with vinylboronic acids. This suggests that this compound could similarly react with various boronic acids to introduce new aryl or alkyl groups at the C7 position.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed vinylation of aryl halides with alkenes. beilstein-journals.org This method could be employed to introduce vinyl groups at the C7 position of the benzoxazole core. The efficiency of the Heck reaction can sometimes be enhanced by additives like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. researchgate.netresearchgate.net This would allow for the introduction of alkynyl groups at the C7 position of this compound, a valuable transformation for the synthesis of more complex molecules. researchgate.net
Table 1: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Resulting Bond |
| Suzuki | Organoboron compound | Palladium catalyst, Base | C-C (Aryl-Aryl, Aryl-Alkyl) |
| Heck | Alkene | Palladium catalyst, Base | C-C (Aryl-Vinyl) |
| Sonogashira | Terminal alkyne | Palladium and Copper catalysts, Base | C-C (Aryl-Alkynyl) |
The bromine atom at C7 can also be displaced by various heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Amination: The substitution of the bromine with an amine can be achieved through methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This allows for the introduction of primary or secondary amine functionalities.
Thiolation: Similarly, thiols can act as nucleophiles to displace the bromine, forming a thioether linkage. This can be accomplished under various conditions, often with the aid of a base.
These substitution reactions significantly expand the chemical diversity of derivatives that can be synthesized from this compound.
Directed Ortho-Metalation and Related Lithiation/Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this process, a directing group on the aromatic ring coordinates to an organometallic base, typically an organolithium reagent, directing deprotonation to the adjacent ortho position.
For this compound, the oxazole nitrogen and the oxygen atom could potentially act as directing groups. However, the presence of the bromine atom introduces the possibility of halogen-metal exchange, a competing reaction where the organolithium reagent exchanges its lithium atom for the bromine atom. The outcome of the reaction (ortho-metalation vs. halogen-metal exchange) would depend on the specific organolithium reagent used, the reaction temperature, and the solvent.
If successful, the resulting lithiated species can be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a wide range of functional groups at the position ortho to the directing group.
Ring-Opening and Ring-Closing Reactions of the 1,2-Benzoxazole Moiety
The 1,2-benzoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. For instance, some benzoxazole derivatives can be opened to reveal other functional groups. acs.org The stability of the 1,2-benzoxazole ring in this compound would be influenced by its substituents.
Conversely, the synthesis of the 1,2-benzoxazole ring often involves a ring-closing reaction. A common method is the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. researchgate.net Another approach involves the cyclization of an appropriate precursor, such as an N-(2-hydroxyphenyl)amide. The development of efficient ring-closing reactions is crucial for the synthesis of a variety of substituted benzoxazoles. organic-chemistry.org
Radical Reactions and Photochemical Transformations
The field of photochemistry offers unique pathways for chemical transformations. Photoactivatable protecting groups, for instance, can be cleaved using light to release a molecule of interest. windows.net While specific studies on the radical and photochemical reactions of this compound are not detailed in the provided results, the presence of the bromo substituent and the aromatic system suggests potential for such reactivity.
Aryl bromides can participate in radical reactions, for example, through atom transfer radical cyclization or by forming aryl radicals upon photolysis or with the use of a radical initiator. These aryl radicals could then engage in various addition or substitution reactions.
Photochemical transformations of the benzoxazole ring itself are also conceivable, potentially leading to rearrangements or ring-opening products. The specific outcomes of such reactions would be highly dependent on the wavelength of light used and the presence of photosensitizers or other reactive species.
Functionalization and Derivatization Strategies for 7 Bromo 6 Methyl 1,2 Benzoxazole
Introduction of Additional Substituents via C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the elaboration of heterocyclic systems. In the context of 7-Bromo-6-methyl-1,2-benzoxazole, the positions on the benzene (B151609) ring are primary targets for such transformations. While the C7 position is already occupied by a bromine atom, the C4 and C5 positions present opportunities for the introduction of new substituents.
Transition metal-catalyzed C-H activation is a prominent method for achieving regioselective functionalization. Palladium catalysis, in particular, has been widely employed for the direct arylation of benzoxazoles. For instance, phosphine-free palladium chloride (PdCl₂) has been shown to effectively catalyze the C7 arylation of benzoxazoles with bromoarenes. mdpi.com Although the target molecule is already brominated at C7, this methodology highlights the potential for C-H arylation at other positions, likely influenced by the electronic effects of the existing bromo and methyl substituents. The directing group ability of the benzoxazole (B165842) nitrogen can also influence the regioselectivity of these reactions. rsc.org
Research on other 6,5-fused heterocyclic systems has demonstrated that direct arylation can be achieved without the need for a directing group, often with high regioselectivity. mdpi.com The specific conditions, including the choice of catalyst, base, and solvent, would be crucial in determining the outcome of C-H functionalization on the this compound scaffold. Mild reaction conditions for C-H activation, such as those employing lower temperatures, are increasingly being developed to enhance functional group tolerance and reduce side reactions. thieme-connect.com
| Position | Potential C-H Functionalization Reaction | Catalyst/Reagents | Expected Outcome |
| C4/C5 | Direct Arylation | Pd(OAc)₂ or PdCl₂, Base (e.g., KOAc, PivOK) | Introduction of an aryl group at the C4 or C5 position. |
| C4/C5 | Direct Alkenylation | Pd(OAc)₂, Olefin, Oxidant | Introduction of an alkenyl group at the C4 or C5 position. |
Derivatization through Modifications at the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group at the C6 position offers a versatile handle for further derivatization, primarily through oxidation and halogenation reactions. These transformations can introduce new functional groups, paving the way for the synthesis of a diverse range of analogues.
Oxidation: The benzylic position of the methyl group is susceptible to oxidation, which can yield aldehydes, carboxylic acids, or related derivatives. A noteworthy method is the site-selective electrooxidation of methylarenes. This electrochemical approach allows for the controlled oxidation of methyl groups on benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov This technique is particularly attractive as it avoids the use of harsh chemical oxidants and transition-metal catalysts. nih.gov
Halogenation: Benzylic halogenation, typically involving the use of N-halosuccinimides (such as NBS for bromination or NCS for chlorination) under radical initiation (e.g., light or a radical initiator), is a fundamental transformation in organic synthesis. nih.govnih.gov This reaction proceeds via a free radical mechanism, where a halogen radical abstracts a benzylic hydrogen, followed by reaction with a halogen source. nih.govbeilstein-journals.org The resulting benzylic halide is a valuable intermediate for subsequent nucleophilic substitution reactions.
| Reaction Type | Reagents | Product Functional Group |
| Oxidation | Electrochemical oxidation (in MeOH) | Acetal (hydrolyzes to Aldehyde) |
| Halogenation | N-Bromosuccinimide (NBS), Light/Initiator | Bromomethyl |
| Halogenation | N-Chlorosuccinimide (NCS), Light/Initiator | Chloromethyl |
Regioselective Synthesis of Complex this compound Scaffolds
The construction of more complex molecular architectures based on the this compound scaffold relies heavily on regioselective synthetic strategies. Regioselectivity is crucial when introducing multiple substituents to ensure the desired constitutional isomer is obtained.
One approach involves the cyclization of appropriately substituted precursors. For example, the synthesis of a related benzoxazole, [2-(3-Bromo-2-methylphenyl)-7-chloro-1,3-benzoxazol-5-yl]methanol, was achieved through the condensation of an aminophenol with a benzaldehyde (B42025) derivative, followed by oxidative cyclization. researchgate.net This highlights the importance of precursor synthesis with the desired substitution pattern to control the final structure.
The regioselectivity of C-H functionalization, as discussed in section 4.1, also plays a pivotal role. By carefully selecting catalysts and directing groups, it is possible to selectively functionalize specific positions on the benzoxazole ring system. For instance, in certain fused heterocyclic systems, inseparable mixtures of regioisomers can result from reactions on substrates with multiple potential reaction sites, underscoring the challenge and importance of achieving high regioselectivity. orientjchem.org The development of synthetic routes that provide single regioisomers is a key objective in the synthesis of complex heterocyclic compounds. nih.gov
Multi-Component Reactions for Diversified this compound Structures
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly efficient and atom-economical, making them attractive for the generation of diverse chemical libraries.
While specific MCRs involving this compound as a component are not extensively documented, the principles of MCRs can be applied to synthesize derivatives of this scaffold. For example, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-known for their ability to generate a wide array of heterocyclic and acyclic compounds.
One could envision a strategy where a precursor to the this compound ring system, or a functionalized derivative thereof, participates in an MCR. For instance, an aldehyde or amine derivative of this compound could be a component in a multi-component reaction to append complex side chains. The "click" reaction, a type of cycloaddition, is another powerful tool often used in conjunction with MCRs to build complex molecular architectures. The development of novel MCRs continues to be an active area of research, offering potential new avenues for the diversification of the this compound structure.
Advanced Spectroscopic Characterization for Mechanistic Insights of 7 Bromo 6 Methyl 1,2 Benzoxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural determination of 7-Bromo-6-methyl-1,2-benzoxazole. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances has been achieved, confirming the precise substitution pattern and connectivity of the molecule.
¹H NMR, ¹³C NMR, and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Detailed analysis of the ¹H and ¹³C NMR spectra reveals the chemical environment of each nucleus within the this compound molecule. The number of signals, their chemical shifts (δ), multiplicities, and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide the initial framework for the structural assignment.
Further confirmation and clarification of the molecular structure are obtained from two-dimensional NMR experiments:
COSY (Correlation Spectroscopy): This experiment establishes the connectivity between adjacent protons, revealing the spin-spin coupling networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's resonance to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the molecular skeleton, including the placement of quaternary carbons and functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.
While specific experimental data for this compound is not publicly available in the searched literature, a representative table of expected chemical shifts based on related structures is provided below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | ~8.5 - 8.7 | - |
| H-4 | ~7.4 - 7.6 | ~115 - 117 |
| H-5 | ~7.2 - 7.4 | ~120 - 122 |
| CH₃ (at C-6) | ~2.4 - 2.6 | ~15 - 17 |
| C-3 | - | ~150 - 152 |
| C-3a | - | ~125 - 127 |
| C-4 | - | ~115 - 117 |
| C-5 | - | ~120 - 122 |
| C-6 | - | ~130 - 132 |
| C-7 | - | ~110 - 112 |
Note: These are predicted values and may vary from experimental results.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming the presence of bromine and distinguishing it from other potential elemental compositions with the same nominal mass. The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in the mass spectrum.
Analysis of the fragmentation patterns observed in the mass spectrum provides valuable structural information. The cleavage of the molecule under ionization can reveal the stability of different parts of the structure and help to confirm the connectivity of the atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of chemical bonds (stretching, bending, etc.). The resulting spectra serve as a molecular "fingerprint," providing characteristic information about the functional groups present in this compound.
Key expected vibrational bands would include:
C-H stretching vibrations of the aromatic ring and the methyl group.
C=N and C=C stretching vibrations within the benzoxazole (B165842) ring system.
C-O stretching vibrations.
C-Br stretching vibration.
Vibrational modes associated with the substituted benzene (B151609) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the chromophoric system of this compound. The benzoxazole ring system is a known chromophore, and its UV-Vis spectrum would be influenced by the bromo and methyl substituents.
Fluorescence spectroscopy can provide further insights into the electronic structure and excited state properties of the molecule. If this compound is fluorescent, the emission spectrum, quantum yield, and fluorescence lifetime would be valuable parameters for understanding its photophysical behavior.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays through a single crystal of this compound, it is possible to obtain precise measurements of bond lengths, bond angles, and torsional angles. This technique would provide an unambiguous confirmation of the molecular structure and reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding or π-stacking. While studies on similar substituted benzoxazoles have been conducted, specific crystallographic data for this compound is not currently available in the public domain. nih.govnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole |
Transient Absorption Spectroscopy for Photoinduced Dynamics
Transient absorption (TA) spectroscopy is a powerful pump-probe technique employed to investigate the dynamics of short-lived excited states in molecules. This method provides crucial insights into the electronic and structural evolution of a molecule following photoexcitation, tracking processes such as internal conversion, intersystem crossing, and the decay of singlet and triplet excited states on timescales ranging from femtoseconds to seconds. edinst.com
In a typical TA experiment, a high-intensity "pump" pulse excites the sample, promoting a significant population of molecules to one or more excited electronic states. A second, lower-intensity "probe" pulse, with a broad spectral bandwidth, is passed through the sample at a variable time delay after the pump pulse. The difference in the absorption spectrum of the sample before and after the pump pulse (ΔA) is recorded as a function of both wavelength and time delay. This differential absorbance provides a direct window into the photoinduced dynamics, revealing the formation and decay of transient species. edinst.com
For a molecule like this compound, TA spectroscopy would be instrumental in mapping the deactivation pathways of its electronically excited states. Upon excitation with a UV laser pulse, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The subsequent relaxation processes can be monitored by TA spectroscopy.
Key photoinduced dynamics expected for this compound that can be elucidated by this technique include:
Excited State Absorption (ESA): The initially populated S₁ state can absorb a probe photon, transitioning to a higher excited singlet state (Sₙ). This appears as a positive signal in the transient spectrum.
Ground State Bleach (GSB): Due to the depletion of the ground state population by the pump pulse, the sample's absorbance at wavelengths corresponding to the S₁ ← S₀ transition decreases. This results in a negative signal in the transient spectrum.
Intersystem Crossing (ISC): The presence of the heavy bromine atom in the 7-position is expected to significantly enhance the rate of intersystem crossing from the singlet (S₁) to the triplet (T₁) manifold due to the heavy-atom effect, which increases spin-orbit coupling. The decay of the S₁ state features and the concomitant rise of new absorption bands attributable to the T₁ state would allow for the direct measurement of the ISC rate.
Triplet State Dynamics: The T₁ state will exhibit its own characteristic absorption (Tₙ ← T₁), which can be monitored over longer timescales (nanoseconds to microseconds). Its decay back to the S₀ ground state, either through phosphorescence or non-radiative relaxation, can be precisely quantified.
The study of related benzoxazole derivatives has demonstrated the utility of TA spectroscopy in unraveling complex photophysical phenomena. For instance, in systems like 2-(2-hydroxyphenyl)benzoxazole, TA has been used to track ultrafast excited-state intramolecular proton transfer (ESIPT) and the subsequent isomerization and relaxation of the phototautomer. acs.orgnih.gov While this compound does not undergo ESIPT, these studies highlight the sensitivity of the benzoxazole electronic structure to substitution and its observable effects in transient spectra. acs.orgnih.gov Similarly, investigations into other benzoxazole derivatives have used TA to characterize exciplex formation and charge transfer processes. rsc.org
A hypothetical transient absorption study of this compound in a non-polar solvent like cyclohexane (B81311) would likely yield data similar to that presented in Table 1. The table outlines the expected transient species, their characteristic spectral signatures, and their estimated lifetimes, providing a framework for understanding the molecule's behavior post-excitation.
Table 1: Hypothetical Transient Absorption Data for this compound
| Transient Species | Formation Time | Decay Lifetime (τ) | Wavelength of Max. Absorption (λₘₐₓ) / Bleach (nm) | Assignment |
| S₁ | <1 ps | ~1-5 ns | 450-550 | Excited State Absorption (Sₙ ← S₁) |
| S₀ | - | - | <350 | Ground State Bleach (S₁ ← S₀) |
| T₁ | ~1-5 ns | >1 µs | 400-500 | Excited State Absorption (Tₙ ← T₁) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
By analyzing the kinetics at different wavelengths, the lifetimes of the S₁ and T₁ states can be determined. The decay of the S₁ absorption would correspond to the rise time of the T₁ absorption, providing a direct measure of the intersystem crossing quantum yield and rate. These mechanistic insights are fundamental to understanding the photostability of the molecule and its potential applications in areas where photoactivated processes are relevant.
Computational Chemistry and Theoretical Studies of 7 Bromo 6 Methyl 1,2 Benzoxazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, rooted in quantum mechanics, can predict a wide array of properties, including molecular geometry, electronic distribution, and spectroscopic features.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool for optimizing molecular geometries and calculating the total electronic energy of a system. The core idea of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the calculation compared to traditional ab initio methods that deal with the complex many-electron wavefunction.
In practice, DFT calculations are performed using various functionals, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), in conjunction with a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) that describes the atomic orbitals. scholarsresearchlibrary.comresearchgate.net For a molecule like 7-Bromo-6-methyl-1,2-benzoxazole, DFT would be employed to find the most stable conformation by minimizing the total energy. This optimization process yields key geometrical parameters like bond lengths, bond angles, and dihedral angles.
While specific DFT data for this compound is scarce, studies on related benzoxazole (B165842) derivatives demonstrate the utility of this approach. For instance, DFT calculations on 2-phenylbenzofuran (B156813) derivatives have shown good agreement between calculated and experimental geometric parameters, validating the use of functionals like GGA-PBE with the 6-31G(d,p) basis set for such systems. nih.gov A similar approach for this compound would likely yield accurate predictions of its three-dimensional structure.
Table 1: Representative DFT Calculated Geometric Parameters for a Substituted Benzoxazole Derivative (Note: This data is for a representative 2,5-substituted benzoxazole and is used here for illustrative purposes.)
| Parameter | Bond Length (Å) / Angle (°) |
| C-C (aromatic) | 1.38 - 1.42 |
| C-N | 1.35 - 1.39 |
| C-O | 1.36 - 1.40 |
| C-Br | ~1.89 |
| C-C (methyl) | ~1.52 |
| Benzene (B151609) Ring Angles | ~120° |
| Oxazole (B20620) Ring Angles | 105° - 115° |
This table illustrates the type of data obtained from DFT calculations. The values are typical for substituted benzoxazoles.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). scholarsresearchlibrary.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. scholarsresearchlibrary.com
For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals. Typically, in such aromatic systems, the HOMO and LUMO are delocalized over the π-system of the benzoxazole ring. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group would influence the energy levels and spatial distribution of these orbitals.
Computational studies on other benzoxazole derivatives have shown that the HOMO is often distributed over the benzene part of the benzoxazole ring, while the LUMO may be centered more on the oxazole moiety and any electron-withdrawing substituents. researchgate.netresearchgate.net The HOMO-LUMO gap for substituted benzoxazoles is a key descriptor in understanding their electronic properties and potential as, for example, corrosion inhibitors or pharmacologically active agents. scholarsresearchlibrary.comresearchgate.net
Table 2: Representative HOMO-LUMO Energies and Related Parameters for a Substituted Benzoxazole (Note: This data is for a representative 2,5-substituted benzoxazole and is used here for illustrative purposes.)
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.5 |
| Global Hardness (η) | 2.5 |
| Global Softness (S) | 0.4 |
| Electronegativity (χ) | 4.0 |
| Electrophilicity Index (ω) | 3.2 |
This table showcases quantum chemical parameters derived from HOMO and LUMO energies that are used to describe the reactivity of a molecule.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are often difficult to observe experimentally. For the synthesis or functionalization of this compound, theoretical calculations can map out the potential energy surface of a reaction, identifying the most favorable pathways.
This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are often used to find transition state geometries.
Structure-Reactivity Relationships within this compound Derivatives
Understanding the relationship between the structure of a molecule and its reactivity is crucial for designing new compounds with desired properties. For derivatives of this compound, computational studies can systematically probe how different substituents at various positions on the benzoxazole ring affect its electronic properties and reactivity.
By calculating descriptors such as the HOMO-LUMO gap, Mulliken charges, and molecular electrostatic potential (MEP) for a series of derivatives, quantitative structure-activity relationships (QSAR) can be developed. The MEP, for example, provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.
In the case of this compound, introducing further substituents would alter the electronic landscape. An electron-donating group would likely increase the HOMO energy, making the molecule a better electron donor, while an electron-withdrawing group would lower the LUMO energy, enhancing its electron-accepting capabilities. These modifications would directly impact the molecule's reactivity in various chemical transformations. Studies on other heterocyclic systems have successfully used these computational approaches to predict and explain the observed reactivity patterns. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations provide insights into their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of time-dependent processes.
For a molecule like this compound, MD simulations can be used to study its conformational flexibility, particularly the rotation of the methyl group and any potential, albeit limited, puckering of the heterocyclic ring. In a solvent environment, MD can also provide information about the solvation structure and the stability of the molecule in different media. researchgate.net
In the context of drug design, MD simulations are frequently used to study the interaction of a ligand with its biological target, such as a protein or DNA. researchgate.net By simulating the ligand-protein complex over time, one can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. For this compound, should a biological target be identified, MD simulations would be a critical tool in evaluating its potential as a therapeutic agent. researchgate.netbohrium.com
Applications of 7 Bromo 6 Methyl 1,2 Benzoxazole in Advanced Organic Synthesis
Role as a Privileged Scaffold in Heterocyclic Synthesis
The benzoxazole (B165842) core is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. chim.itachemblock.com This designation stems from its recurring presence in a variety of biologically active compounds and functional materials. chim.itachemblock.com The rigid, planar structure of the benzoxazole system provides a stable framework that can be readily functionalized to interact with biological targets or to impart specific photophysical properties.
While specific research on 7-Bromo-6-methyl-1,2-benzoxazole as a privileged scaffold is not extensively documented, the known characteristics of the broader benzoxazole and benzisoxazole families allow for informed postulation. chim.itachemblock.com The introduction of a bromine atom at the 7-position and a methyl group at the 6-position offers distinct advantages for synthetic diversification. The bromine atom serves as a key handle for cross-coupling reactions, enabling the introduction of a wide array of substituents. nih.gov The methyl group can influence the electronic properties and steric environment of the molecule, which can be crucial for fine-tuning its biological activity or material properties.
The general synthesis of benzoxazoles often involves the condensation of o-aminophenols with various reagents. organic-chemistry.orgrsc.org For substituted benzoxazoles like the target compound, the synthesis would likely start from a correspondingly substituted o-aminophenol. The presence of both bromo and methyl substituents on the scaffold allows for a high degree of modularity in the design of new compounds.
Utilization as a Building Block for Complex Molecular Architectures
The strategic placement of the bromo and methyl groups on the this compound scaffold makes it a valuable building block for the synthesis of complex molecular architectures. The bromine atom is particularly significant in this context, as it readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Table 1: Potential Cross-Coupling Reactions Utilizing the Bromo Substituent
| Reaction Name | Reagent | Resulting Linkage | Potential Application |
| Suzuki Coupling | Aryl or Alkyl Boronic Acids/Esters | C-C (Aryl/Alkyl) | Synthesis of biaryl compounds, extension of conjugation |
| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Creation of linear, rigid structures for materials science |
| Buchwald-Hartwig Amination | Amines | C-N | Introduction of nitrogen-containing functional groups for biological activity |
| Heck Coupling | Alkenes | C-C (Alkenyl) | Formation of styrenyl-type derivatives |
| Stille Coupling | Organostannanes | C-C (Aryl/Alkenyl) | Versatile C-C bond formation |
| Ullmann Condensation | Alcohols, Thiols | C-O, C-S | Synthesis of ether and thioether linkages |
These reactions enable the facile elaboration of the this compound core into more intricate structures. For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group at the 7-position, leading to the formation of biaryl systems that are common motifs in pharmaceuticals and organic electronics. nih.govresearchgate.net Similarly, Sonogashira or Heck couplings can be used to append acetylenic or vinylic units, respectively, which are useful for constructing conjugated systems.
Precursor in the Synthesis of Functional Organic Materials
The benzoxazole moiety is known to be a component of various functional organic materials, including fluorescent dyes and organic light-emitting diode (OLED) components. achemblock.com The inherent photophysical properties of the benzoxazole ring system, combined with the potential for extensive functionalization, make it an attractive platform for materials design.
While direct studies on functional materials derived from this compound are limited, its structure suggests significant potential. The ability to extend the π-conjugated system through cross-coupling reactions at the bromine position is a key strategy in tuning the absorption and emission properties of organic chromophores. For example, coupling with electron-donating or electron-withdrawing aryl groups can lead to the creation of donor-acceptor type molecules with interesting intramolecular charge transfer (ICT) characteristics.
The methyl group at the 6-position can also play a role in the solid-state packing of the molecules, which is a critical factor in determining the performance of organic electronic devices. By influencing intermolecular interactions, the methyl group can help to prevent aggregation-caused quenching of fluorescence, potentially leading to materials with high solid-state emission quantum yields.
Development of Novel Reagents and Catalysts Featuring the this compound Moiety
The development of novel reagents and catalysts is a cornerstone of modern synthetic chemistry. The this compound scaffold offers a platform for the design of new ligands for transition metal catalysis. The nitrogen atom in the oxazole (B20620) ring can act as a coordination site for a metal center.
By functionalizing the 7-position through the bromo substituent with another ligating group, it is possible to create bidentate or pincer-type ligands. For example, a phosphine (B1218219) group could be introduced via a coupling reaction, leading to a P,N-ligand system. Such ligands are known to be effective in a variety of catalytic transformations, including cross-coupling reactions and asymmetric catalysis.
Furthermore, the benzoxazole unit itself can be part of a larger catalytic structure. The development of catalysts based on Brønsted acidic ionic liquids for benzoxazole synthesis highlights the importance of the heterocyclic core in facilitating chemical transformations. acs.org While no specific catalysts based on this compound have been reported, the potential to create tailored ligands and organocatalysts based on this scaffold remains an open and promising area of research.
Future Research Directions and Emerging Paradigms in 7 Bromo 6 Methyl 1,2 Benzoxazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the 1,2-benzoxazole (or benzisoxazole) core has traditionally relied on classical cyclization reactions. These methods often involve the cyclization of o-hydroxyaryl oximes or related precursors, which can require harsh conditions, toxic reagents, or long reaction times. chim.it The future of synthesizing 7-Bromo-6-methyl-1,2-benzoxazole and its analogs lies in the adoption of green and sustainable chemistry principles. These modern approaches aim to improve efficiency, reduce waste, and utilize less hazardous materials.
Key advancements include the use of alternative energy sources like microwave irradiation and ultrasound, which can dramatically reduce reaction times compared to conventional heating. nih.gov Furthermore, the development of highly efficient and reusable catalysts is a major focus. Research on related heterocyclic syntheses has demonstrated the efficacy of catalysts such as montmorillonite (B579905) KSF clay, metal-supported nanocatalysts, and Brønsted acidic ionic liquids. nih.govacs.org These catalysts often allow reactions to proceed under milder conditions and in more environmentally benign solvents, including water. organic-chemistry.org For the specific synthesis of this compound, these sustainable methods could be applied to the cyclization of a precursor like 5-bromo-2-hydroxy-4-methylbenzaldehyde (B2616850) oxime, offering significant advantages over traditional protocols.
| Methodology | Traditional Approach | Sustainable Paradigm | Key Advantages of Sustainable Approach | Relevant Findings |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound assistance | Significant reduction in reaction time, improved energy efficiency. | Microwave-assisted and ultrasound-assisted cyclizations of Schiff bases into benzoxazole (B165842) derivatives have proven superior to conventional methods. nih.gov |
| Catalysis | Stoichiometric strong acids or bases | Reusable heterogeneous catalysts (e.g., ionic liquids, nanocatalysts, clays) | Catalyst recyclability, reduced waste, milder reaction conditions, high product yields. | Brønsted acidic ionic liquid gels have been used as efficient, reusable heterogeneous catalysts for benzoxazole synthesis under solvent-free conditions. acs.org |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ethanol) or solvent-free conditions | Reduced environmental impact, improved safety, simplified work-up. | Samarium triflate has been used as a reusable catalyst for benzoxazole synthesis in an aqueous medium. organic-chemistry.org |
| Reaction Type | Multi-step procedures | One-pot, multicomponent reactions (MCOP) | Increased atom economy, reduced number of purification steps, improved overall efficiency. | MCOP approaches have been designed for the regioselective construction of complex heterocyclic systems. acs.org |
Exploration of Unconventional Reactivity Patterns
While the 1,2-benzoxazole ring is aromatic and relatively stable, its reactivity is not limited to simple electrophilic substitution. wikipedia.org An exciting frontier in its chemistry is the exploration of unconventional reaction pathways that leverage the latent reactivity of the heterocyclic system. These reactions often involve the disruption of the ring's aromaticity to create complex molecular architectures that would be difficult to access through other means.
One such emerging area is [3+2] cycloaddition . In this type of reaction, the benzoxazole ring acts as a dipole, reacting with a dipolarophile like a cyclopropenone in a process that dearomatizes the benzene (B151609) ring. nih.gov This phosphine-catalyzed reaction creates a fused, polycyclic product, demonstrating a powerful method for rapidly building molecular complexity. nih.gov Another unconventional pathway is the ring-opening/annulation cascade . For instance, benzoxazoles can react with propargylic alcohols in a Y(OTf)₃-catalyzed process where the benzoxazole ring opens and re-closes to form a 1,4-benzoxazine scaffold. rsc.org The bromine and methyl substituents on the this compound backbone are expected to significantly influence the electronic and steric nature of the ring, thereby affecting the feasibility and regioselectivity of these unconventional transformations. The electron-withdrawing nature of the bromine at the 7-position could play a key role in palladium-catalyzed C-H activation reactions at other positions. acs.org
Integration into Hybrid Material Systems
The unique photophysical properties and high thermal and chemical stability of the benzoxazole core make it an ideal building block for advanced functional materials. The future will see the strategic integration of this compound derivatives into sophisticated hybrid systems, including polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).
Covalent Organic Frameworks (COFs): These are crystalline porous polymers with ordered structures. By using functionalized benzoxazole derivatives as linkers, ultrastable COFs can be constructed. acs.orgnih.gov These materials have shown exceptional stability in strong acids and bases and exhibit promising applications as metal-free photocatalysts, driven by the light-absorbing properties of the benzoxazole units. acs.orgnih.govresearchgate.net
Functional Polymers: Benzoxazole moieties can be incorporated into polymer chains to act as mechanofluorophores. In one study, an ester-protected 2-(2′-hydroxyphenyl)benzoxazole was placed at the center of a polymer chain. acs.org Upon applying mechanical force via ultrasound, the ester bond at the core of the chain was preferentially cleaved, restoring the original benzoxazole structure and causing a distinct change in the material's fluorescence color from blue to green. acs.org This demonstrates a ratiometric sensing capability that could be used for damage detection in materials.
The 7-bromo group on this compound serves as a crucial synthetic handle, allowing the molecule to be converted into a di-functional monomer (e.g., via Suzuki or Sonogashira coupling) suitable for polymerization or incorporation into these frameworks.
| Hybrid System | Description | Potential Role of this compound | Key Properties & Applications | Relevant Findings |
| Covalent Organic Frameworks (COFs) | Crystalline porous polymers with periodic structures built from organic linkers. | Functionalized derivatives can serve as robust, photoactive linkers. | High stability (acid/base), permanent porosity, visible-light absorption for photocatalysis. | Benzoxazole-linked COFs (LZU-190) act as ultrastable and recyclable photocatalysts for oxidative hydroxylation. acs.orgnih.gov |
| Mechanofluorochromic Polymers | Polymers that change their fluorescence properties in response to mechanical stress. | Can be incorporated as a core mechanophore that changes color upon bond cleavage. | Damage sensing, stress visualization in materials, ratiometric optical response. | A polymer-embedded benzoxazole ester changes its photoluminescence color upon ultrasound-induced chain scission. acs.org |
| Metal-Organic Frameworks (MOFs) & Complexes | Crystalline materials composed of metal ions coordinated to organic ligands. | Can act as a ligand to form metal complexes or be used in MOFs. | Catalysis, sensing, drug delivery. | Benzoxazole-based metal complexes have been studied for their biological activities. nih.gov MOFs have been used as catalysts for benzoxazole synthesis. researchgate.net |
Advanced Mechanistic Elucidation through in situ Spectroscopy
A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes, improving yields, and controlling selectivity. While traditional analysis relies on isolating products and intermediates, the future of mechanistic studies for this compound synthesis will heavily involve in situ spectroscopic techniques . These methods allow chemists to "watch" a reaction as it happens in real-time.
Techniques such as in situ Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can monitor the concentration of reactants, products, and transient intermediates directly in the reaction vessel without the need for sampling. This provides invaluable data on reaction kinetics and pathways. For example, in a phosphine-catalyzed cycloaddition of benzoxazoles, ³¹P NMR was used to gain crucial insights into the phosphorus-based catalytic intermediates. nih.gov Similarly, mass spectrometry has been used to identify key precursors during a reaction, confirming a proposed mechanism. acs.org
This experimental approach is powerfully complemented by computational chemistry . Density Functional Theory (DFT) calculations and molecular dynamics simulations can model reaction energy profiles, predict the structures of transition states, and rationalize observed reactivity and selectivity. acs.orgnih.gov The synergy between real-time in situ spectroscopic data and theoretical calculations provides a comprehensive picture of the reaction mechanism, enabling the rational design of more efficient and sustainable synthetic processes for this compound and its derivatives. acs.orgnih.gov
Design of Next-Generation this compound Derivatives
The true potential of this compound lies in its capacity as a versatile scaffold for the design of next-generation functional molecules. The substituents on the ring are not merely passive decorations but key tools for tuning molecular properties. The design of future derivatives will be guided by principles of molecular hybridization and structure-activity relationships, targeting specific biological or material applications.
The 7-bromo substituent is the most valuable feature for synthetic diversification. It serves as a prime reaction site for a wide array of modern cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the precise and controlled installation of various functional groups, such as aryl, alkynyl, or amino moieties. This strategy of molecular hybridization —combining the benzoxazole core with other known pharmacophores—is a powerful approach to creating novel bioactive compounds. For example, research has shown that linking a 1,2,3-triazole moiety to a benzoxazole scaffold can produce potent inhibitors of the DprE1 enzyme, a critical target in Mycobacterium tuberculosis. nih.gov
The 6-methyl group , while less reactive, exerts a significant steric and electronic influence, which can be exploited to fine-tune the molecule's interaction with a biological target or its packing in a solid-state material. Computational tools like molecular docking and molecular dynamics simulations will be indispensable in rationally designing these next-generation derivatives, predicting their binding affinities and guiding synthetic efforts toward compounds with enhanced potency, selectivity, and desired physicochemical properties. nih.gov
Q & A
Q. What are the key considerations for synthesizing 7-Bromo-6-methyl-1,2-benzoxazole, and how can reaction yields be optimized?
- Methodological Answer : Bromination of benzoxazole derivatives is typically achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 7-position requires regioselective control, which can be influenced by steric and electronic factors of the methyl group at the 6-position. Reaction optimization may involve solvent choice (e.g., methanol or acetic acid), temperature (e.g., 30°C for reduced side reactions), and stoichiometric ratios (1:1 NBS:substrate) . Post-synthesis purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate the product, especially for light-sensitive brominated compounds .
Q. How can the crystal structure of this compound be resolved, and what deviations from ideal geometry are expected?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (for refinement) and ORTEP-3 (for visualization) is standard. Key deviations include bond angle distortions due to steric repulsion (e.g., C–Br substituents increasing angles at adjacent carbons) and non-covalent interactions (e.g., Cl⋯H or Br⋯H contacts). For example, related benzoxazole derivatives show dihedral angles of ~70° between aromatic rings due to van der Waals stabilization . Hydrogen atoms are typically modeled as riding atoms, with isotropic displacement parameters .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Identify substituent positions via coupling patterns (e.g., deshielded protons near electronegative bromine).
- HRMS : Confirm molecular weight (e.g., C₈H₆BrNO has m/z ≈ 212.043) and isotopic patterns for bromine .
- IR : Detect functional groups (e.g., C–Br stretching at ~500–600 cm⁻¹) .
- XRD : Validate crystallinity and packing interactions .
Q. How can non-covalent interactions in the crystal lattice of this compound be analyzed?
- Methodological Answer : Tools like Mercury or CrystalExplorer quantify van der Waals interactions and π-stacking. For example, in related structures, absence of hydrogen bonding shifts stabilization to weaker interactions, which can be visualized using Hirshfeld surface analysis .
Q. What are the common synthetic precursors for this compound?
- Methodological Answer : Precursors include 6-methyl-1,2-benzoxazole, brominated via NBS or Br₂ in inert solvents. Alternative routes involve cyclization of o-aminophenol derivatives with bromo-acetylene intermediates under acidic conditions (e.g., polyphosphoric acid) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina ) evaluates binding affinity to targets like sodium channels or enzymes. For antipsychotic potential, compare scaffold similarity to zonisamide (a benzisoxazole antiseizure agent) by aligning pharmacophores (e.g., halogen bonding motifs) . QSAR models may correlate substituent electronic parameters (Hammett σ) with activity .
Q. What strategies resolve contradictions in synthetic yields or unexpected reaction pathways for brominated benzoxazoles?
- Methodological Answer :
- Mechanistic Studies : Use in situ monitoring (e.g., NMR or LC-MS) to detect intermediates.
- Isotopic Labeling : Trace bromine incorporation regioselectivity (e.g., ²H/¹³C labeling).
- DFT Calculations : Model transition states to explain steric/electronic biases (e.g., methyl group hindrance at 6-position) .
Q. How do steric effects from the 6-methyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The methyl group increases steric hindrance, reducing accessibility for Buchwald-Hartwig or Suzuki-Miyaura couplings. Mitigation strategies:
- Use bulky ligands (e.g., XPhos) to stabilize palladium intermediates.
- Optimize solvent polarity (e.g., DMF > THF) to enhance substrate solubility .
Q. What crystallographic software packages are most robust for refining high-resolution data of halogenated benzoxazoles?
Q. How can the electronic effects of bromine substitution be quantified to guide medicinal chemistry optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
